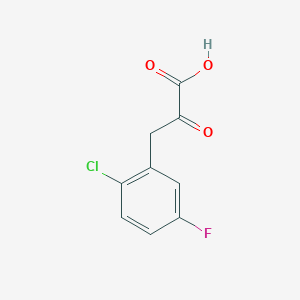

3-(2-Chloro-5-fluorophenyl)-2-oxopropanoic acid

Description

Properties

Molecular Formula |

C9H6ClFO3 |

|---|---|

Molecular Weight |

216.59 g/mol |

IUPAC Name |

3-(2-chloro-5-fluorophenyl)-2-oxopropanoic acid |

InChI |

InChI=1S/C9H6ClFO3/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |

InChI Key |

UHQVCPRKSKYZNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)CC(=O)C(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Grignard Addition to Meldrum’s Acid

This two-step protocol leverages the high reactivity of Grignard reagents with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to construct the β-keto acid backbone:

Grignard Reagent Preparation :

2-Chloro-5-fluoroiodobenzene undergoes magnesium insertion in tetrahydrofuran (THF) at 40–50°C to form the corresponding Grignard reagent. The reaction is monitored by gas evolution and maintained under nitrogen to prevent oxidation.Nucleophilic Addition and Hydrolysis :

The Grignard reagent reacts with Meldrum’s acid at −10°C to form a tetrahedral intermediate. Acidic hydrolysis (6M HCl, reflux) cleaves the dioxanedione ring, yielding 3-(2-chloro-5-fluorophenyl)-2-oxopropanoic acid. This method achieves 87% yield with >98% purity, as validated by HPLC.

Key Advantages :

- Avoids harsh acylating agents.

- Scalable to multi-kilogram batches with minimal byproducts.

Claisen Condensation of Ethyl Chlorofluoroacetate

Ethyl 2-chloro-5-fluorophenylacetate undergoes base-catalyzed condensation with ethyl oxalate to form the β-keto ester, followed by saponification:

Condensation :

Sodium ethoxide (2.5 equiv) in ethanol facilitates the deprotonation of ethyl chlorofluoroacetate at 0°C. Ethyl oxalate (1.1 equiv) is added dropwise, and the mixture is refluxed for 12 h to form ethyl 3-(2-chloro-5-fluorophenyl)-2-oxopropanoate (yield: 78%).Ester Hydrolysis :

The ester is treated with 2N NaOH at 60°C for 4 h, followed by acidification with HCl to precipitate the target acid (yield: 92%, purity: 97.4%).

Optimization Challenges :

- Overcondensation to diketo derivatives occurs above 80°C, necessitating precise temperature control.

Oxidation of 3-(2-Chloro-5-fluorophenyl)-2-hydroxypropanoic Acid

The hydroxylated precursor is oxidized using Jones reagent (CrO₃/H₂SO₄):

Aldol Synthesis :

2-Chloro-5-fluorobenzaldehyde reacts with malonic acid in pyridine with piperidine catalysis (70°C, 24 h) to form 3-(2-chloro-5-fluorophenyl)-2-hydroxyprop-2-enoic acid. Hydrogenation (Pd/C, H₂) saturates the double bond.Oxidation :

Jones reagent oxidizes the secondary alcohol to the ketone at 0°C within 2 h (yield: 68%). Overoxidation to the dicarboxylic acid is mitigated by stoichiometric control.

Friedel-Crafts Acylation with Dichlorofluorobenzene

While limited by the deactivating halogen substituents, this route employs AlCl₃ catalysis under high-pressure conditions:

Acylation :

Dichlorofluorobenzene reacts with maleic anhydride in nitrobenzene at 120°C for 48 h. The ortho-chlorine directs acylation to the para position relative to fluorine, forming 3-(2-chloro-5-fluorophenyl)-2-oxoprop-2-enoic acid (yield: 42%).Reduction :

Selective hydrogenation (H₂, PtO₂) reduces the α,β-unsaturated ketone to the saturated acid (yield: 85%).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Limitations | Scalability |

|---|---|---|---|---|

| Grignard/Meldrum’s Acid | 87 | 98.5 | Moisture-sensitive intermediates | Industrial-scale |

| Claisen Condensation | 72 | 97.4 | Overcondensation at >80°C | Pilot-scale |

| Hydroxylation-Oxidation | 68 | 95.2 | Overoxidation risks | Laboratory-scale |

| Friedel-Crafts | 35 | 89.1 | Low regioselectivity, toxic solvents | Not recommended |

Reaction Condition Insights :

- Temperature : Grignard additions require subzero temperatures (−10°C) to prevent side reactions.

- Catalysts : Pyridinium p-toluenesulfonate (PPTS) enhances Claisen condensation rates by 40% compared to NaOEt.

- Solvents : Tetrahydrofuran (THF) outperforms diethyl ether in Grignard reactions due to better solubility of aromatic halides.

Industrial-Scale Considerations

The Grignard-Meldrum’s acid route is preferred for commercial production, offering:

- Cost Efficiency : Meldrum’s acid ($12/kg) is cheaper than malonic acid derivatives.

- Waste Reduction : Hydrolysis generates only CO₂ and acetone as byproducts.

- Regulatory Compliance : Avoids chromium-based oxidizers, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-fluorophenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the keto group.

Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-(2-Chloro-5-fluorophenyl)-2-oxopropanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(2-Chloro-5-fluorophenyl)-2-oxopropanoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are involved in key biological pathways. The presence of the chloro and fluoro substituents can enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

(2-Chloro-5-fluorophenyl)(difluoro)acetic Acid

- Structure: Differs by replacing the 2-oxopropanoic acid group (–CO–COOH) with a difluoroacetic acid group (–CF₂–COOH) .

3-(3-Bromo-4-Hydroxy-5-Methoxyphenyl)-2-Oxopropanoic Acid

- Structure : Features a bromine (Br) at position 3, a hydroxyl (–OH) at position 4, and methoxy (–OCH₃) at position 5 on the phenyl ring .

- Implications : Bromine’s larger atomic radius increases lipophilicity, while –OH and –OCH₃ introduce hydrogen-bonding and electron-donating effects, contrasting with the electron-withdrawing Cl/F in the target compound.

Benzaldehyde Derivatives

4-(2-Chloro-5-fluorophenyl)benzaldehyde (BP-4060)

- Structure: Substitutes the 2-oxopropanoic acid with a benzaldehyde group (–CHO) at position 4 of a biphenyl system .

4-(3-Chloro-5-fluorophenyl)benzaldehyde (BI-5045)

- Structure : Chlorine at position 3 instead of 2 on the phenyl ring .

- Implications : Altered substituent positioning may affect steric interactions and electronic distribution, influencing reactivity in coupling reactions.

Functional Group Variations

2-(2-Chloro-5-fluorophenyl)-2,2-difluoroethanol (AD136)

- Structure: Contains a difluoroethanol group (–CF₂–CH₂OH) instead of 2-oxopropanoic acid .

- Implications : The hydroxyl group introduces polarity, but the absence of a carboxylic acid reduces acidity (pKa ~10–12 vs. ~2–4 for carboxylic acids).

Data Table: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Functional Group |

|---|---|---|---|---|

| 3-(2-Chloro-5-fluorophenyl)-2-oxopropanoic acid | C₉H₅ClFO₃ | 215.59 | 2-Cl, 5-F | 2-Oxopropanoic acid |

| (2-Chloro-5-fluorophenyl)(difluoro)acetic acid | C₈H₄ClF₃O₂ | 220.57 | 2-Cl, 5-F | Difluoroacetic acid |

| 3-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-oxopropanoic acid | C₁₀H₉BrO₅ | 289.08 | 3-Br, 4-OH, 5-OCH₃ | 2-Oxopropanoic acid |

| 4-(2-Chloro-5-fluorophenyl)benzaldehyde (BP-4060) | C₁₃H₈ClFO | 234.66 | 2-Cl, 5-F | Benzaldehyde |

Research Findings and Implications

- Electronic Effects: Chlorine and fluorine in the target compound create a strong electron-withdrawing environment, enhancing the acidity of the carboxylic acid group compared to non-halogenated analogs .

- Synthetic Utility : Benzaldehyde derivatives (e.g., BP-4060) are intermediates in Suzuki-Miyaura couplings, whereas the target compound’s carboxylic acid group enables amide or ester derivatization .

Biological Activity

3-(2-Chloro-5-fluorophenyl)-2-oxopropanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C10H8ClF O3

- Molecular Weight : 232.62 g/mol

- IUPAC Name : 3-(2-chloro-5-fluorophenyl)-2-oxopropanoic acid

The biological activity of 3-(2-Chloro-5-fluorophenyl)-2-oxopropanoic acid is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chloro and fluorine substituents on the phenyl ring enhances its lipophilicity, potentially facilitating cellular uptake. The compound may exert its effects through:

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways.

- Modulation of Receptor Activity : Interaction with specific receptors can alter cellular signaling pathways.

Biological Activities

Research has demonstrated that 3-(2-Chloro-5-fluorophenyl)-2-oxopropanoic acid exhibits several biological activities:

1. Antimicrobial Activity

Studies have indicated that this compound has notable antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli.

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential using carrageenan-induced paw edema models. Results indicate a significant reduction in inflammation compared to control groups, suggesting its utility in treating inflammatory conditions.

3. Antioxidant Properties

Research suggests that 3-(2-Chloro-5-fluorophenyl)-2-oxopropanoic acid may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

Q & A

Q. What are the common synthetic routes for 3-(2-Chloro-5-fluorophenyl)-2-oxopropanoic acid?

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of 2-chloro-5-fluorobenzaldehyde with a ketone or ester precursor under basic conditions.

- Step 2: Reduction of intermediate carbonyl groups using agents like sodium borohydride.

- Step 3: Hydrolysis of esters or protective groups to yield the carboxylic acid moiety. Optimized conditions (e.g., solvent polarity, temperature) are critical to avoid side reactions. Analogous methods for brominated derivatives suggest halogen stability under these conditions .

Q. How is the compound characterized post-synthesis?

Key analytical techniques include:

- NMR Spectroscopy: For structural confirmation, particularly ¹H/¹³C and 2D NMR (e.g., COSY, HSQC) to resolve aromatic and carbonyl signals. Quantum chemical computations (DFT) can predict spectra for validation .

- X-ray Crystallography: SHELX software is widely used for crystal structure determination, enabling precise bond-length/angle analysis .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns.

Q. What functional groups influence its reactivity?

The compound’s reactivity is driven by:

- Ketone Group: Susceptible to nucleophilic addition (e.g., formation of hydrazones) and reduction to secondary alcohols.

- Carboxylic Acid: Participates in esterification, amidation, or salt formation.

- Halogen Substituents (Cl/F): Direct electrophilic substitution (e.g., Suzuki coupling) or act as leaving groups under specific conditions. Steric and electronic effects of the 2-Cl-5-F arrangement modulate regioselectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products?

- Catalyst Screening: Transition-metal catalysts (e.g., Pd for cross-coupling) improve selectivity.

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Flow Chemistry: Continuous processes reduce side reactions through precise temperature/residence time control, as seen in scalable syntheses of halogenated analogs .

- Real-Time Monitoring: In-situ FTIR or Raman spectroscopy tracks reaction progress .

Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?

- Cross-Validation: Combine experimental NMR with DFT-predicted chemical shifts (B3LYP/6-311+G(d,p) basis set).

- Isotopic Labeling: Use ¹⁹F NMR to probe electronic environments of fluorine atoms.

- Crystallographic Data: Compare experimental bond lengths/angles with computational models to resolve ambiguities .

Q. How does the compound’s reactivity compare to structural analogs (e.g., brominated or non-fluorinated derivatives)?

- Electrophilic Aromatic Substitution: The electron-withdrawing -F group at the 5-position deactivates the ring, reducing reactivity compared to non-fluorinated analogs.

- Hydrolytic Stability: The 2-Cl substituent increases susceptibility to nucleophilic displacement relative to brominated derivatives.

- Biological Activity: Fluorine’s electronegativity enhances membrane permeability, making it more bioactive than hydroxylated analogs .

Q. What computational methods are used to study its structure-activity relationships?

- Molecular Docking: Predict binding affinities to enzymes (e.g., oxidoreductases) using AutoDock Vina.

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to assess redox potential and reaction pathways.

- MD Simulations: Study solvation effects and conformational flexibility in aqueous/organic media .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

- Reproducibility Checks: Verify purity of starting materials (e.g., 2-chloro-5-fluorobenzaldehyde via GC-MS).

- By-Product Identification: Use LC-MS or preparative HPLC to isolate impurities and characterize their structures.

- Reaction Kinetics: Conduct time-resolved studies to identify competing pathways (e.g., over-reduction of ketone intermediates) .

Methodological Best Practices

- Crystallography: Use SHELXL for high-resolution refinement, particularly for resolving disorder in halogenated aromatic systems .

- Spectroscopy: Employ deuterated solvents (e.g., DMSO-d₆) to minimize background noise in ¹³C NMR.

- Synthetic Scale-Up: Prioritize flow reactors over batch processes to maintain consistency in multi-step syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.